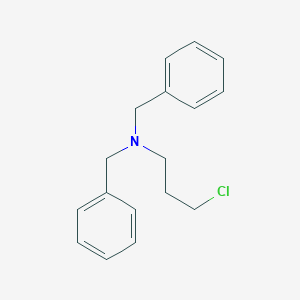

N,N-dibenzyl-3-chloropropan-1-amine

Overview

Description

N,N-Dibenzyl-3-chloropropan-1-amine is a chemical compound with the molecular formula C17H20ClN. It is a colorless liquid that is soluble in organic solvents and has a strong odor. This compound has been widely used in various industries, including agriculture, manufacturing, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-3-chloropropan-1-amine typically involves the reaction of benzylamine with 3-chloropropan-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-3-chloropropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Corresponding amines.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

N,N-Dibenzyl-3-chloropropan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-chloropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N,N-Dibenzyl-2-chloroethanamine

- N,N-Dibenzyl-4-chlorobutan-1-amine

- N,N-Dibenzyl-3-bromopropan-1-amine

Uniqueness

N,N-Dibenzyl-3-chloropropan-1-amine is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific applications in research and industry.

Biological Activity

N,N-dibenzyl-3-chloropropan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as a multitarget drug candidate. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

- Chemical Formula : CHClN

- Molecular Weight : 285.82 g/mol

- Functional Groups : The presence of chloropropanamine and dibenzyl groups contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Monoamine Oxidase Inhibition : This compound has been studied for its inhibitory effects on monoamine oxidases (MAOs), particularly MAO-B. Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in neurodegenerative conditions like Alzheimer's disease (AD) where dopamine levels are compromised .

- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties by regulating mitochondrial function and reducing oxidative stress. The inhibition of MAO-B also correlates with a decrease in neurotoxic substances generated during neurotransmitter metabolism .

- Multitarget Drug Potential : this compound has been explored as a multitarget drug candidate, aiming to address multiple pathways involved in neurodegeneration. This includes the modulation of G-protein-coupled receptors and phosphodiesterases, which are critical in cellular signaling pathways related to cognition and memory .

Table 1: Summary of Biological Assays for this compound

Case Study 1: Neuroprotective Effects in Alzheimer's Disease Models

In a study involving transgenic mice models of Alzheimer's disease, treatment with this compound demonstrated significant improvements in cognitive functions. The compound was administered over a period of four weeks, resulting in reduced amyloid plaque accumulation and improved memory performance as assessed by the Morris water maze test. The underlying mechanism was linked to the inhibition of MAO-B and subsequent increase in dopamine levels .

Case Study 2: Antioxidant Properties

Another study investigated the antioxidant properties of this compound using various oxidative stress models. The compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels, indicating its potential as an antioxidant agent that could mitigate oxidative damage associated with neurodegenerative diseases .

Properties

IUPAC Name |

N,N-dibenzyl-3-chloropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJJKBNOKYQDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274611 | |

| Record name | N,N-Dibenzyl-3-chloropropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16045-94-6 | |

| Record name | N-(3-Chloropropyl)-N-(phenylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16045-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibenzyl-3-chloropropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.